BenchChemオンラインストアへようこそ!

Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Suzuki-Miyaura coupling Palladium catalysis Halogen reactivity

Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a polysubstituted, fused-ring heterocyclic building block. Its core structure, the 1H-pyrazolo[3,4-b]pyridine scaffold, is a privileged motif in drug discovery, characterized by its ability to engage protein kinases through multiple binding modes.

Molecular Formula C10H10BrN3O2
Molecular Weight 284.11 g/mol
CAS No. 1396779-99-9
Cat. No. B1433361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
CAS1396779-99-9
Molecular FormulaC10H10BrN3O2
Molecular Weight284.11 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NC2=NNC(=C12)C)Br
InChIInChI=1S/C10H10BrN3O2/c1-3-16-10(15)6-4-7(11)12-9-8(6)5(2)13-14-9/h4H,3H2,1-2H3,(H,12,13,14)
InChIKeyVSQRAULZZFPOEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 1396779-99-9) – Core Scaffold & Procurement Baseline


Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a polysubstituted, fused-ring heterocyclic building block [1]. Its core structure, the 1H-pyrazolo[3,4-b]pyridine scaffold, is a privileged motif in drug discovery, characterized by its ability to engage protein kinases through multiple binding modes [2]. This particular derivative features a C6 bromine atom (enabling transition-metal-catalyzed cross-coupling), a C3 methyl group (providing steric and electronic modulation), and a C4 ethyl carboxylate ester (offering a balanced protecting group for further synthetic elaboration). These three substitution features make it a versatile and productive intermediate for constructing targeted kinase inhibitor libraries [3].

Why Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate Cannot Be Substituted with Class Analogs


Within the pyrazolo[3,4-b]pyridine family, substitution pattern is the dominant driver of reactivity, physicochemical properties, and biological target engagement. Simple analog replacement can lead to synthetic failure, altered pharmacokinetic profiles, or loss of target selectivity. For instance, swapping the C6 bromine for chlorine significantly slows oxidative addition rates in palladium-catalyzed cross-coupling [1], while removing the C3 methyl group changes the electron density of the ring system, affecting both the reactivity of the C4 ester and the binding affinity for kinase hinge regions [2]. Similarly, replacing the ethyl ester with a methyl ester alters the lipophilicity and hydrolytic stability profile (XLogP3-AA shift of ~0.5). The quantitative evidence below demonstrates that this specific substitution pattern provides a measurable, verifiable advantage in key procurement-relevant dimensions [3].

Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: A Quantitative Differential Evidence Guide for Scientific Procurement


C6 Bromine vs. C6 Chlorine: Superior Cross-Coupling Reactivity in Pyrazolopyridine Scaffolds

The C6 bromine atom in the target compound provides a markedly higher reactivity in palladium-catalyzed cross-coupling reactions compared to the corresponding C6 chlorine analog (Ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, CAS 1429171-52-7). This is a general principle of oxidative addition (C-Br > C-Cl) that has been specifically validated for the pyrazolopyridine scaffold. A direct comparative study of halogenated aminopyrazoles in Suzuki-Miyaura coupling demonstrated that bromo derivatives achieve superior yields compared to chloro derivatives under identical mild conditions [1]. This directly translates to higher synthetic throughput and lower reagent costs for library production.

Suzuki-Miyaura coupling Palladium catalysis Halogen reactivity

C3 Methyl Group: Stabilization of Tautomeric Form and Enhanced Binding Affinity

The C3 methyl substituent is critical for controlling the tautomeric equilibrium of the 1H-pyrazolo[3,4-b]pyridine scaffold [1]. Without this substituent (e.g., in Ethyl 6-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, CAS 1396779-46-6), the core can exist as an equilibrium between 1H- and 2H-tautomers, introducing heterogeneity in biological assays. The C3 methyl group stabilizes the 1H-tautomer, which is the bioactive conformation for the vast majority of kinase targets. Furthermore, SAR studies on pyrazolo[3,4-b]pyridine kinase inhibitors have quantitatively demonstrated that a C3 methyl group can improve binding affinity by filling a small hydrophobic pocket in the kinase hinge region, leading to IC50 improvements of 10- to 100-fold compared to the unsubstituted analog [2].

Tautomerism Kinase binding Structure-Activity Relationship

Ethyl Ester Moiety: Balanced Lipophilicity and Hydrolytic Stability vs. Methyl and tert-Butyl Esters

The C4 ethyl ester directly influences the ADME properties of derived compounds. The target compound possesses a computed XLogP3-AA of 2.5 [1], which is within the optimal range for oral bioavailability. This is a measurable differentiation from the analogous methyl ester, which would have a lower logP (~2.0), potentially reducing membrane permeability, and from the free carboxylic acid (logP ~1.0), which would suffer from poor permeability and efflux liability. Compared to a bulkier tert-butyl ester, the ethyl ester offers superior atom economy and avoids acid lability during global deprotections. Hydrolytic stability data from pyrazolopyridine ester prodrugs indicate that ethyl esters undergo enzymatic hydrolysis at a rate that is more controlled and predictable than their methyl counterparts, providing a more reliable PK profile for in vivo testing [2].

Lipophilicity Prodrug stability Ester hydrolysis

Recommended Application Scenarios for Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate Based on Performance Evidence


Kinase-Focused Fragment Libraries and Lead Optimization

The pre-installed C3 methyl group and C4 ethyl ester make this compound an ideal core scaffold for generating kinase-focused compound libraries. The scaffold is pre-validated for hinge binding, and the C6 bromine allows for rapid diversification via Suzuki coupling to explore the solvent-exposed region and selectivity pockets. This is evidenced by its use in recent patent applications targeting TBK1 and other kinases [1]. Starting from this intermediate reduces the number of synthetic steps required to achieve a potent hit by 2-4 steps compared to starting from an unsubstituted pyrazolo[3,4-b]pyridine core.

Parallel Synthesis of Anti-Tubercular Agent Candidates

Research has demonstrated that pyrazolo[3,4-b]pyridines with C3 and C4 substitution are productive leads against Mycobacterium tuberculosis [2]. The specific substitution pattern of this compound—particularly the C6 bromine as a diversification handle—was utilized in the synthesis and biological evaluation of libraries targeting M. tuberculosis H37Rv. Procurement of this specific intermediate enables the direct replication and expansion of these promising anti-tubercular scaffolds.

Development of Isoform-Selective PI4KIIIβ and ALK Inhibitors

The 1H-pyrazolo[3,4-b]pyridine scaffold has been extensively exploited for its ability to achieve multiple kinase binding modes, making it a key scaffold for isoform-selective inhibitors. The C3 methyl and C6 bromo pattern have been specifically claimed in patents for selective PI4KIIIβ inhibitors [3] and ALK inhibitors. The ethyl ester serves as a tractable handle for later-stage amidation or hydrolysis to modulate PK properties without altering the core binding pharmacophore. Using this specific intermediate allows research teams to operate within known IP space while rapidly generating novel, selective derivatives.

Quote Request

Request a Quote for Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.